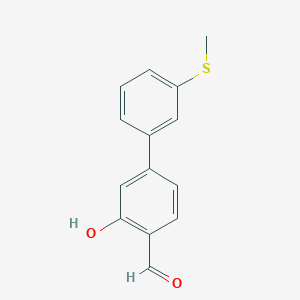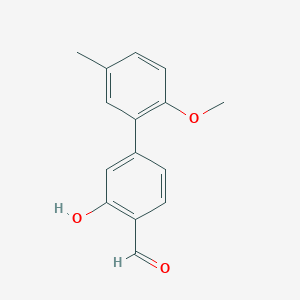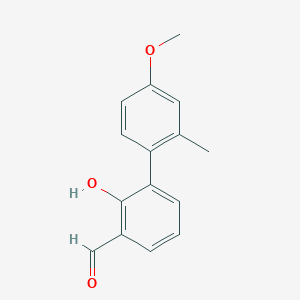
2-Formyl-5-(3-methylthiophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-5-(3-methylthiophenyl)phenol, 95% (2F5MTP) is an organic compound belonging to the phenol family. It is a white crystalline solid with a molecular formula of C10H10O2S and a molecular weight of 190.24 g/mol. 2F5MTP has various applications in scientific research, such as in the synthesis of new compounds, in biochemical and physiological studies, and in lab experiments.
Wissenschaftliche Forschungsanwendungen
2-Formyl-5-(3-methylthiophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of new compounds, such as 2-formyl-5-(3-methylthiophenyl)pyridine and 2-formyl-5-(3-methylthiophenyl)furan. It has also been used in biochemical and physiological studies, such as the study of the effect of 2-Formyl-5-(3-methylthiophenyl)phenol, 95% on the growth of the yeast Saccharomyces cerevisiae. In addition, 2-Formyl-5-(3-methylthiophenyl)phenol, 95% has been used in lab experiments, such as the study of the effect of 2-Formyl-5-(3-methylthiophenyl)phenol, 95% on the growth of Escherichia coli.
Wirkmechanismus
The mechanism of action of 2-Formyl-5-(3-methylthiophenyl)phenol, 95% is not yet fully understood. However, it is believed that 2-Formyl-5-(3-methylthiophenyl)phenol, 95% may act as an inhibitor of certain enzymes, such as cytochrome P450. In addition, 2-Formyl-5-(3-methylthiophenyl)phenol, 95% may also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Formyl-5-(3-methylthiophenyl)phenol, 95% are not yet fully understood. However, there is evidence to suggest that 2-Formyl-5-(3-methylthiophenyl)phenol, 95% may have an inhibitory effect on the growth of certain microorganisms, such as yeast and Escherichia coli. In addition, 2-Formyl-5-(3-methylthiophenyl)phenol, 95% may have an antioxidant effect, as it has been shown to scavenge free radicals and protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Formyl-5-(3-methylthiophenyl)phenol, 95% in lab experiments has several advantages. It is relatively easy to synthesize and isolate, and it is relatively stable in aqueous solutions. Furthermore, it is relatively inexpensive to purchase. However, there are some limitations to the use of 2-Formyl-5-(3-methylthiophenyl)phenol, 95% in lab experiments. It is not water-soluble and must be dissolved in organic solvents, such as ethanol or dimethyl sulfoxide. In addition, the mechanism of action of 2-Formyl-5-(3-methylthiophenyl)phenol, 95% is not yet fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 2-Formyl-5-(3-methylthiophenyl)phenol, 95% in scientific research. One potential direction is the further exploration of its biochemical and physiological effects. Another potential direction is the development of new methods for its synthesis and isolation. In addition, further research could be done to determine the mechanism of action of 2-Formyl-5-(3-methylthiophenyl)phenol, 95% and to explore its potential applications in drug development. Finally, further research could be done to explore the potential use of 2-Formyl-5-(3-methylthiophenyl)phenol, 95% in the treatment of various diseases.
Synthesemethoden
2-Formyl-5-(3-methylthiophenyl)phenol, 95% can be synthesized through the reaction of 3-methylthiophenol and formaldehyde in an acidic aqueous solution. The reaction is carried out at room temperature, and the product is isolated by crystallization. The yield of the reaction is approximately 95%.
Eigenschaften
IUPAC Name |
2-hydroxy-4-(3-methylsulfanylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-17-13-4-2-3-10(7-13)11-5-6-12(9-15)14(16)8-11/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUSXVXGZGJWOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(3-methylthiophenyl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














